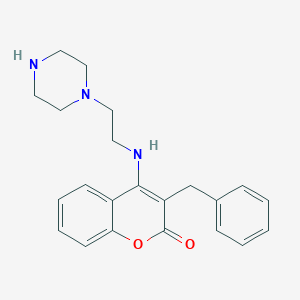
3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle widely found in nature . It also contains a piperazine ring, which is a common feature in many pharmaceuticals.
Scientific Research Applications
Anti-proliferative Properties and DNA Binding
Benzochromene derivatives, including compounds structurally related to 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one, have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines, such as the colorectal cancer cell line HT-29. These compounds exhibit cytotoxic activities by inducing cell cycle arrest and apoptosis. The mechanism involves down-regulation of Bcl-2 expression and up-regulation of pro-apoptotic genes such as Bax, caspase-3, -8, and -9, indicating their potential as chemotherapeutic agents in cancer treatment. Additionally, their interaction with DNA has been studied, revealing groove binding modes, which could further explain their mechanism of action at the molecular level (Ahagh et al., 2019).
Antibacterial Evaluation
Novel derivatives structurally related to this compound have been synthesized and assessed for their in vitro antibacterial activities against both Gram-negative and Gram-positive bacteria. These studies have highlighted the potential of these compounds as antibacterial agents, showcasing their effectiveness in combating bacterial infections (Pouramiri et al., 2017).
Antimicrobial Activity
Compounds with a similar chemical framework have been evaluated for their antimicrobial properties. The synthesis of these compounds involves reactions that yield products with variable and modest activity against strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-4-(2-piperazin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-22-19(16-17-6-2-1-3-7-17)21(18-8-4-5-9-20(18)27-22)24-12-15-25-13-10-23-11-14-25/h1-9,23-24H,10-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQOAACFNBMFKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=C(C(=O)OC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Methylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508600.png)
![6-(4-Methylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508601.png)
![6-(2,3-Dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508603.png)
![6-Benzyl-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508605.png)
![6-(2-Phenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508612.png)
![2,4-Dichlorophenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B508616.png)
![3-[(2,4-Dichlorophenoxy)methyl]-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508620.png)
![2-{[3-(benzyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B508622.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B508624.png)
![2-chloro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508627.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B508630.png)
![5-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B508631.png)
![2-chloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508633.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508643.png)
